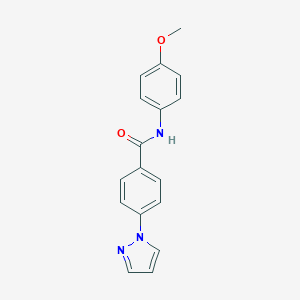
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is known to have several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, by inhibiting the activity of COX enzymes, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, which is an enzyme that is upregulated during inflammation. In addition, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential pharmacological properties, making it a well-established compound for use in lab experiments. However, there are some limitations to the use of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. It has been shown to have some toxicity in animal models, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, further studies are needed to determine the safety and toxicity profile of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction between 4-methoxyphenylhydrazine and 4-(chloroformyl)benzoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-14(6-10-16)19-17(21)13-3-7-15(8-4-13)20-12-2-11-18-20/h2-12H,1H3,(H,19,21) |
Clé InChI |
BWYCOBGPBNZPHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)

